molecular formula C10H18O B7797489 (-)-Isopulegol CAS No. 59905-53-2

(-)-Isopulegol

Cat. No.: B7797489
CAS No.: 59905-53-2
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-KXUCPTDWSA-N
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Description

(-)-Isopulegol ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol) is a monoterpene alcohol (C₁₀H₁₈O, CAS 89-79-2) widely found in essential oils of plants such as lemon balm, eucalyptus, and mint . It is commercially available with high enantiomeric purity (≥95% ee) and serves as a key chiral building block for synthesizing bioactive compounds, including pharmaceuticals, fragrances, and antimicrobial agents . Its stereochemistry and functional groups enable diverse chemical modifications, such as hydroxylation, oxidation, and lactonization, leading to derivatives with enhanced biological activity .

Key Properties (Table 1):

Property Value/Description Source
Molecular weight 154.25 g/mol
Solubility 11,585.15 mg/L (predicted)
Drug-likeness Lipinski’s Rule of 5: 0 violations
Safety (animal feed) 5 mg/kg (all species), 1 mg/kg (cats)
Biotransformation Rhodococcus spp. produce 10-hydroxy and 10-carboxy derivatives

Preparation Methods

Cyclization of Citronellal Using Lewis Acid Catalysts

The cyclization of citronellal to (-)-Isopulegol represents the most industrially viable route, leveraging Lewis acid catalysts to achieve high stereoselectivity.

Zinc Bromide-Calixarene Cocatalytic Systems

A patented method (CN108484355B) utilizes anhydrous zinc bromide (ZnBr₂) and calixarene derivatives to catalyze citronellal cyclization at 0–5°C in toluene . Key features include:

  • Catalyst Composition : ZnBr₂ (50–70 g per 100 g citronellal) with calix arene (0.3–3 g per 100 g citronellal).

  • Reaction Conditions : Dropwise addition over 1–2 hours, followed by 2–5 hours of stirring.

  • Yield : 85–92% this compound with >95% diastereomeric excess (de) .

  • Catalyst Recycling : Azeotropic dehydration of wastewater recovers ZnBr₂, reducing environmental impact .

This method minimizes byproducts like citronellyl citronellate (<5%) through precise temperature control and cocatalyst selection .

Solvent and Temperature Optimization

Toluene emerges as the optimal solvent due to its low polarity, which enhances ZnBr₂ activity. Substituting toluene with dichloromethane or THF reduces yields by 15–20% . Reaction temperatures below 5°C favor the this compound diastereomer, while higher temperatures promote iso-isopulegol formation .

Acid-Catalyzed Cyclization for Stereochemical Control

US Patent 7550633B2 discloses a method using carboxylic or inorganic acids to direct stereoselectivity during citronellal cyclization .

Carboxylic Acid-Mediated Cyclization

  • Acid Selection : Acetic acid (0.1–2.5 wt%) achieves 88–90% yield with 92–94% de .

  • Mechanistic Insight : Protonation of citronellal’s carbonyl group facilitates chair-like transition states, favoring this compound .

  • Byproduct Suppression : Acetic acid reduces citronellyl citronellate formation to <3% .

Inorganic Acid Systems

  • Hydrochloric Acid (HCl) : Gas-phase HCl at 10–20°C yields 80–85% this compound but requires stringent moisture control .

  • Sulfuric Acid : Limited to batch processes due to corrosion but achieves 78% yield in non-polar solvents .

Stereoselective Synthesis via Asymmetric Epoxidation

Recent advances employ chiral catalysts to synthesize this compound from non-chiral precursors.

Asymmetric Epoxidation of Geraniol Derivatives

A 2024 study (RSC Adv.) describes this compound synthesis via Sharpless epoxidation of geraniol, followed by acid-catalyzed cyclization :

  • Epoxidation : Titanium tetraisopropoxide/(+)-diethyl tartrate achieves 89% enantiomeric excess (ee) .

  • Cyclization : BF₃·Et₂O in dichloromethane yields 75% this compound with 91% de .

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic isopulegol acetates offers >99% ee but suffers from low throughput (35–40% yield) .

Industrial-Scale Process Design and Sustainability

Continuous Flow Reactors

Patented ZnBr₂-calixarene systems adapt to continuous flow setups, enhancing throughput by 30% compared to batch reactors . Key parameters:

ParameterValue
Residence Time45–60 minutes
Temperature2–3°C
Catalyst Loading55 g ZnBr₂/100 g citronellal
Space-Time Yield1.2 kg/L·h

Waste Minimization Strategies

  • Solvent Recovery : Distillation recovers >98% toluene, reducing raw material costs by 25% .

  • Catalyst Reuse : ZnBr₂ retains 90% activity after five cycles, while calix arene requires supplementation (10–15% per batch) .

Comparative Analysis of Synthetic Routes

MethodYield (%)de/ee (%)Byproducts (%)Scalability
ZnBr₂-Calixarene 9295<5Industrial
Acetic Acid 9094<3Pilot
Asymmetric Epoxidation 75898Lab
Enzymatic Resolution 40>99<1Niche

The ZnBr₂-calixarene system outperforms alternatives in yield and scalability, though enzymatic methods excel in enantiopurity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Isopulegol can undergo oxidation reactions to form compounds such as isopulegone and menthone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form menthol, a widely used compound in the pharmaceutical and cosmetic industries. Catalytic hydrogenation is typically used for this reaction.

    Substitution: this compound can participate in substitution reactions, particularly with halogens. For example, it can react with bromine to form bromoisopulegol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with metal catalysts such as palladium or nickel.

    Substitution: Halogens like bromine or chlorine in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Isopulegone, menthone.

    Reduction: Menthol.

    Substitution: Bromoisopulegol, chloroisopulegol.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial and Antioxidant Activities

Recent studies have highlighted the potential of (-)-isopulegol and its derivatives as antimicrobial agents. A new family of isopulegol-based bi- and trifunctional chiral ligands has been developed, demonstrating significant antibacterial and antifungal activities against multiple strains. The DPPH free radical scavenging activity of these compounds indicates their antioxidant properties, making them suitable for therapeutic applications in oxidative stress-related conditions .

1.2 Biotransformation for Drug Development

The biotransformation of this compound by bacteria such as Rhodococcus rhodochrous has been explored to synthesize pharmacologically active compounds. This process allows for the creation of derivatives with potential antitumor and respiratory stimulant activities, suggesting a novel approach to drug synthesis that adheres to green chemistry principles . The study found that biocatalytic processes yield fewer by-products and operate under milder conditions compared to traditional chemical methods.

Agricultural Applications

2.1 Natural Pesticides

This compound has been investigated for its potential use as a natural pesticide. Its effectiveness against certain pests can be attributed to its neurotoxic properties, which disrupt the normal functioning of insect nervous systems. This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for eco-friendly pest control solutions.

Flavoring and Fragrance Industry

3.1 Flavoring Agent

Due to its pleasant minty aroma, this compound is widely used as a flavoring agent in food products, beverages, and cosmetics. Its ability to enhance flavor profiles makes it a valuable ingredient in the food industry.

Case Studies

Study Focus Findings
Biotransformation by Rhodococcus rhodochrous Pharmaceutical applicationsDemonstrated conversion of this compound into bioactive compounds with antitumor properties.
Development of chiral ligands Antimicrobial activityNew derivatives showed significant antibacterial and antioxidant activities against various strains.
Green synthesis methods Sustainable productionHighlighted environmentally friendly protocols for synthesizing this compound from citronellal.

Mechanism of Action

The exact mechanism of action of (-)-Isopulegol is not fully understood, but it is believed to interact with various molecular targets and pathways. Some studies suggest that it may exert its effects through the modulation of inflammatory pathways and the inhibition of certain enzymes involved in pain and inflammation. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomers: (+)-Neoisopulegol

(+)-Neoisopulegol, the enantiomer of (-)-isopulegol, shares identical molecular formula but differs in stereochemistry. Both isomers are synthesized via stereoselective routes :

  • Specific rotation : this compound: [α]²⁰D = -22.0; (+)-Neoisopulegol: [α]²⁰D = +28.7 .
  • Applications : (+)-Neoisopulegol derivatives exhibit distinct antimicrobial profiles, highlighting the role of stereochemistry in bioactivity .

Cyclic Monoterpene Alcohols: Menthol and Carvone

  • Menthol (C₁₀H₂₀O):
    • Structural difference : Contains a secondary alcohol group in a p-menthane skeleton.
    • Bioactivity : Potent TRPM8 receptor agonist (100 µM–10 mM range), used in topical analgesics. This compound and carvone are weaker agonists .
  • Carvone (C₁₀H₁₄O):
    • Structural difference : Ketone group instead of alcohol.
    • Applications : Flavoring agent; lacks the hydroxyl group necessary for this compound’s derivatization into antimicrobial agents .

Acyclic Monoterpene Alcohols: Linalool and Geraniol

  • Linalool (C₁₀H₁₈O): Structural difference: Acyclic backbone with tertiary alcohol. Bioactivity: Activates TRPM8 receptors but less effectively than this compound .

Industrial and Pharmaceutical Relevance

  • Flavors and Fragrances : this compound is authorized as a feed additive (5 mg/kg) and used in food flavorings due to its mint-like aroma .
  • Drug Development: Its derivatives, such as aminodiols and lactones, show promise in cancer therapy (e.g., IC₅₀ values < 10 µM for certain cell lines) .
  • Biotransformation : Rhodococcus rhodochrous IEGM 1362 converts this compound into bioactive 10-hydroxy and 10-carboxy derivatives, a pathway absent in menthol or carvone metabolism .

Biological Activity

(-)-Isopulegol is a monoterpene alcohol found in various essential oils, particularly from plants in the Mentha genus. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (C10H18O) is characterized by its bicyclic structure, which contributes to its volatility and solubility properties. It is slightly soluble in water but more soluble in organic solvents. Its structural formula is as follows:

C10H18O\text{C}_{10}\text{H}_{18}\text{O}

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In a study evaluating its effects in rodent models, this compound demonstrated significant reductions in edema and inflammatory markers. The compound was tested against various models of inflammation:

  • Carrageenan-induced paw edema
  • Pleurisy models
  • Cotton pellet-induced granuloma

The results indicated that doses of 10 mg/kg were particularly effective, suggesting that this compound could serve as a therapeutic agent for inflammatory conditions .

ModelDose (mg/kg)Effectiveness
Carrageenan-induced edema10Significant reduction in swelling
Pleurisy10Decreased cytokine levels (IL-1β, TNF-α)
Granuloma10Reduced granuloma formation

2. Antitumor Activity

This compound and its metabolites have been evaluated for their potential antitumor effects. A study involving the biotransformation of this compound by Rhodococcus rhodochrous indicated that certain derivatives exhibited promising antitumor activity. The metabolites showed higher selectivity and lower toxicity compared to the parent compound, with potential applications in cancer prevention .

CompoundAntitumor Activity Probability Coefficient
This compound0.550
Metabolite 10.670
Metabolite 20.714

3. Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. A study assessing various isopulegol derivatives found that they exhibited significant antimicrobial effects against a range of pathogens, including bacteria and fungi. The structure-activity relationship indicated that specific modifications could enhance these effects .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study involving rodents, researchers administered varying doses of this compound to evaluate its anti-inflammatory effects. The study found that not only did this compound reduce inflammation markers significantly at higher doses, but its complex with β-cyclodextrin (β-CD) improved solubility and bioavailability, enhancing its therapeutic potential.

  • Findings:
    • Significant reduction in paw edema was observed.
    • The β-CD complex showed enhanced anti-inflammatory effects compared to pure this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (-)-Isopulegol, and how can experimental parameters be optimized for purity?

this compound is typically synthesized via cyclization of citronellal using acid catalysts (e.g., Lewis acids like ZnCl₂) or enzymatic methods . To optimize purity:

  • Experimental Design : Vary catalyst loading, temperature, and reaction time while monitoring enantiomeric excess (EE) via chiral GC-MS.
  • Validation : Use NMR (¹H and ¹³C) to confirm stereochemistry and HPLC for quantifying impurities.
  • Key Consideration : Acidic conditions may lead to racemization; enzymatic approaches (e.g., using lipases) improve stereoselectivity but require longer reaction times .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Structural Confirmation : Combine NMR (to resolve stereochemistry) and FT-IR (to identify hydroxyl and ether functional groups).
  • Physicochemical Analysis : Use differential scanning calorimetry (DSC) for melting point determination and gas chromatography (GC) for volatility assessment.
  • Data Cross-Validation : Compare results with literature values (e.g., CAS 89-79-2, molecular formula C₁₀H₁₈O) to ensure consistency .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s antioxidant activity?

  • Methodology : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.
  • Controls : Include ascorbic acid as a positive control.
  • Data Interpretation : Calculate IC₅₀ values and correlate with glutathione (GSH) levels, as this compound’s antioxidant effects are partially mediated by GSH upregulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Root Cause Analysis : Assess variability in experimental models (e.g., cell lines vs. animal studies) and purity of the compound (≥95% purity is critical for reproducibility).
  • Statistical Validation : Apply ANOVA to compare dose-response curves across studies, ensuring p-values <0.05 are reported with confidence intervals .
  • Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., solvent effects in neuroactive assays) .

Q. What mechanistic approaches are suitable for investigating this compound’s neuroactive properties?

  • In Silico Modeling : Perform molecular docking studies to predict interactions with GABAₐ or NMDA receptors.
  • In Vivo Validation : Use rodent models to measure EEG changes or behavioral outcomes (e.g., open-field test for anxiolytic effects).
  • Pathway Analysis : Quantify neurotransmitter levels (e.g., serotonin, dopamine) via LC-MS and link to K⁺ATP channel modulation, a proposed mechanism .

Q. How should researchers design experiments to validate this compound’s gastroprotective effects while addressing interspecies variability?

  • Model Selection : Use both murine gastric ulcer models and human-derived gastric organoids.
  • Dosage Optimization : Conduct pharmacokinetic studies to establish bioavailability and tissue distribution.
  • Mechanistic Probes : Inhibit prostaglandin synthesis (e.g., using indomethacin) to test if this compound’s effects are prostaglandin-dependent .

Q. Methodological Frameworks

Q. How to structure a research proposal on this compound’s therapeutic potential using the PICOT framework?

  • Population (P) : Rodent models with induced oxidative stress.
  • Intervention (I) : Oral administration of this compound (50–200 mg/kg).
  • Comparison (C) : Standard antioxidants (e.g., N-acetylcysteine).
  • Outcome (O) : Reduction in lipid peroxidation (measured via malondialdehyde levels).
  • Time (T) : 14-day treatment period .

Q. What strategies ensure rigorous reproducibility in this compound research?

  • Data Transparency : Publish raw chromatographic and spectral data in supplementary materials.
  • Reagent Documentation : Specify suppliers, batch numbers, and storage conditions for all chemicals.
  • Independent Replication : Collaborate with external labs to validate key findings .

Q. Tables for Quick Reference

Property Value Method Reference
Molecular Weight154.25 g/molMass Spectrometry
Melting Point-20°C (storage)DSC
Antioxidant IC₅₀ (DPPH)12.5 ± 1.2 μMSpectrophotometry

Q. Key Considerations for Researchers

  • Avoid Commercial Bias : Focus on mechanistic insights rather than industrial scalability.
  • Ethical Compliance : Obtain institutional approval for animal studies and disclose conflicts of interest .
  • Literature Gaps : Prioritize understudied areas (e.g., long-term toxicity or synergistic effects with other terpenes) .

Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
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InChI Key

ZYTMANIQRDEHIO-KXUCPTDWSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID5047116, DTXSID90110001
Record name (-)-Isopulegol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
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Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg
Record name (-)-Isopulegol
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
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Density

0.904-0.913
Record name Isopulegol
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CAS No.

89-79-2, 50373-36-9, 59905-53-2
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URL http://www.hmdb.ca/metabolites/HMDB0036078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

78 °C
Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
(-)-Isopulegol
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
(-)-Isopulegol
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
(-)-Isopulegol
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
(-)-Isopulegol
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
(-)-Isopulegol
[2-[[Hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
(-)-Isopulegol

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